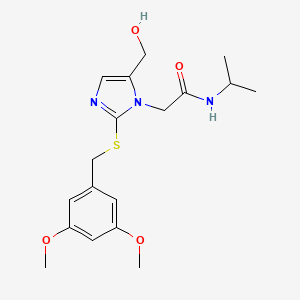

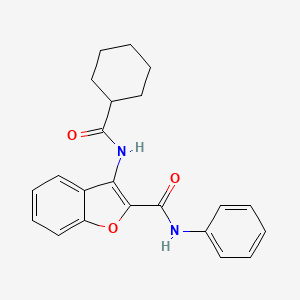

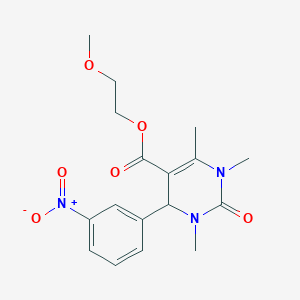

![molecular formula C14H11ClOS B2364840 Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- CAS No. 132483-94-4](/img/structure/B2364840.png)

Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-

Descripción general

Descripción

Benzaldehyde is an organic compound consisting of a benzene ring with a formyl substituent . It is among the simplest aromatic aldehydes and one of the most industrially useful . It is a colorless liquid with a characteristic almond-like odor .

Synthesis Analysis

Benzaldehyde can be derived from natural sources and is also a byproduct of some industrial processes. It can be synthesized by the oxidation of toluene or benzyl chloride or the hydrolysis of benzal chloride .Molecular Structure Analysis

The molecular structure of benzaldehyde consists of a benzene ring attached to a formyl group (CHO). The presence of the formyl group makes benzaldehyde an aromatic aldehyde .Chemical Reactions Analysis

Benzaldehyde can undergo a variety of chemical reactions, including nucleophilic addition and oxidation. It is often used as a precursor to other organic compounds ranging from pharmaceuticals to plastic additives .Physical And Chemical Properties Analysis

Benzaldehyde is a colorless liquid at room temperature with a characteristic almond-like odor . It has a molecular weight of 106.12 g/mol .Aplicaciones Científicas De Investigación

- The benzylic position in this compound is highly reactive due to the adjacent aromatic ring. It undergoes free radical bromination, where N-bromosuccinimide (NBS) generates succinimidyl radicals that replace a hydrogen atom on the benzylic carbon. This process is useful for synthesizing halogenated derivatives of benzaldehydes .

- Benzylic halides, including 3-chloro-2-[(phenylmethyl)thio]-benzaldehyde, exhibit enhanced reactivity in nucleophilic substitution (SN1 and SN2) and elimination (E1) reactions. The resonance-stabilized carbocation formed at the benzylic position facilitates these transformations .

Free Radical Bromination and Nucleophilic Substitution

Enhanced Reactivity in SN1, SN2, and E1 Reactions

Mecanismo De Acción

Propiedades

IUPAC Name |

2-benzylsulfanyl-3-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClOS/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTUCTZFJZJNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

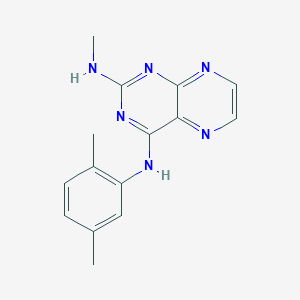

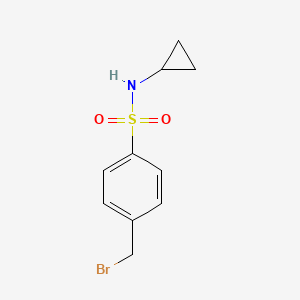

![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2364761.png)

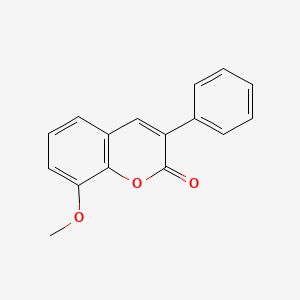

![N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2364763.png)

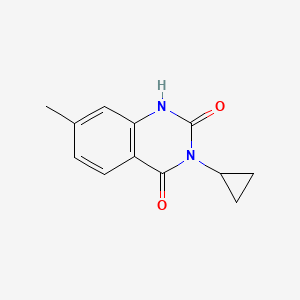

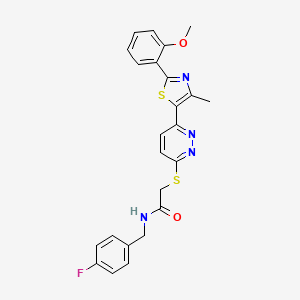

![2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364771.png)

![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2364777.png)

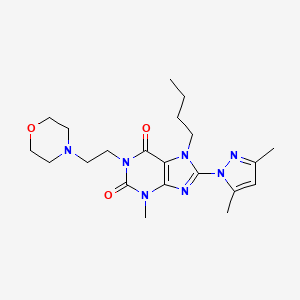

![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2364780.png)